Cas no 2228088-53-5 (2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid)

2-Amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid is a specialized cyclopropane-derived amino acid featuring an indazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural framework, which combines a rigid cyclopropyl ring with a heteroaromatic indazole group. The presence of both amino and carboxylic acid functional groups enhances its versatility as a building block for peptide mimetics or small-molecule drug development. Its constrained geometry may contribute to improved binding affinity and metabolic stability in bioactive compounds. The indazole component further offers potential for hydrogen bonding interactions, making it valuable for targeting enzymes or receptors in drug discovery applications.
2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid structure
2228088-53-5 structure
Product name:2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid
CAS No:2228088-53-5
MF:C12H13N3O2
Molecular Weight:231.250522375107
CID:6280503
PubChem ID:165684275

2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid
    • 2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid
    • 2228088-53-5
    • EN300-1804278
    • インチ: 1S/C12H13N3O2/c13-9(11(16)17)12(5-6-12)10-7-3-1-2-4-8(7)14-15-10/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)
    • InChIKey: UNSUVNOXVFLTSK-UHFFFAOYSA-N
    • SMILES: OC(C(C1(C2=C3C=CC=CC3=NN2)CC1)N)=O

計算された属性

  • 精确分子量: 231.100776666g/mol
  • 同位素质量: 231.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 330
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.5
  • トポロジー分子極性表面積: 92Ų

2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1804278-0.1g
2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid
2228088-53-5
0.1g
$1585.0 2023-09-19
Enamine
EN300-1804278-0.25g
2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid
2228088-53-5
0.25g
$1657.0 2023-09-19
Enamine
EN300-1804278-0.05g
2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid
2228088-53-5
0.05g
$1513.0 2023-09-19
Enamine
EN300-1804278-5.0g
2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid
2228088-53-5
5g
$5221.0 2023-06-02
Enamine
EN300-1804278-0.5g
2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid
2228088-53-5
0.5g
$1728.0 2023-09-19
Enamine
EN300-1804278-5g
2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid
2228088-53-5
5g
$5221.0 2023-09-19
Enamine
EN300-1804278-2.5g
2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid
2228088-53-5
2.5g
$3530.0 2023-09-19
Enamine
EN300-1804278-1.0g
2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid
2228088-53-5
1g
$1801.0 2023-06-02
Enamine
EN300-1804278-10.0g
2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid
2228088-53-5
10g
$7742.0 2023-06-02
Enamine
EN300-1804278-1g
2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid
2228088-53-5
1g
$1801.0 2023-09-19

2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid 関連文献

2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acidに関する追加情報

Introduction to 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid (CAS No. 2228088-53-5)

2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid, with the CAS number 2228088-53-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amino acids and is characterized by its cyclopropyl and indazolyl moieties, which confer it with distinct biological activities.

The chemical structure of 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid consists of a cyclopropyl ring attached to an indazole moiety through a methylene bridge, with an amino group and a carboxylic acid group attached to the cyclopropyl ring. This intricate structure provides a foundation for its diverse biological interactions and potential therapeutic uses.

Recent studies have highlighted the importance of 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid in various pharmacological contexts. One of the key areas of interest is its role as a potential inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound can effectively inhibit certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory activity of 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid against a panel of kinases. The results demonstrated that this compound exhibits selective inhibition of specific kinases, such as Aurora A and B, which are implicated in cell division and proliferation. This selective inhibition suggests that 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid could be a valuable lead compound for the development of targeted cancer therapies.

Beyond its kinase inhibitory properties, 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid has also shown promise in modulating other biological processes. For example, it has been found to interact with G protein-coupled receptors (GPCRs), which are important targets for drug discovery. A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound can modulate the activity of specific GPCRs, potentially offering new avenues for treating neurological disorders and other conditions.

The pharmacokinetic properties of 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a therapeutic agent. Its high oral bioavailability and low toxicity profile are particularly advantageous for drug development.

In addition to its potential therapeutic applications, 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid has been explored as a tool compound in chemical biology research. Its unique structure and biological activities make it an excellent probe for studying enzyme function and signaling pathways. For instance, it has been used to investigate the role of specific kinases in cellular processes such as cell cycle regulation and apoptosis.

The synthesis of 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid has been optimized through various synthetic routes to improve yield and purity. One common approach involves the coupling of an indazole derivative with a cyclopropylamine precursor, followed by functional group manipulations to introduce the carboxylic acid moiety. These synthetic methods have been refined to ensure high efficiency and scalability, facilitating further research and development efforts.

In conclusion, 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid (CAS No. 2228088-53-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation in medicinal chemistry and drug discovery. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in the field.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.